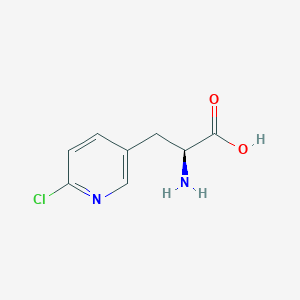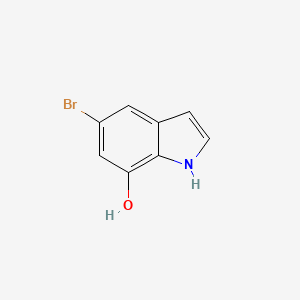
3-Methyl-1-(3-methylphenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(3-methylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O It is a ketone characterized by the presence of a phenyl group substituted with a methyl group at the third position and a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-1-(3-methylphenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions
3-Methyl-1-(3-methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 3-Methyl-1-(3-methylphenyl)butanoic acid.
Reduction: 3-Methyl-1-(3-methylphenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-Methyl-1-(3-methylphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 3-Methyl-1-(3-methylphenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-Methyl-2-butanone: A simpler ketone with a similar structure but lacking the phenyl group.
3-Methyl-1-phenyl-1-butanone: Similar structure but with different substitution patterns on the phenyl ring.
4-Methyl-3-penten-2-one: An unsaturated ketone with a similar backbone but different functional groups.
Uniqueness
3-Methyl-1-(3-methylphenyl)butan-2-one is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
3-methyl-1-(3-methylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-9(2)12(13)8-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3 |
InChI 键 |
VHRBZPRWFZUFJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-4-((2R,3S,4S,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-4-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-methoxyphenol](/img/structure/B13039220.png)
![7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13039221.png)
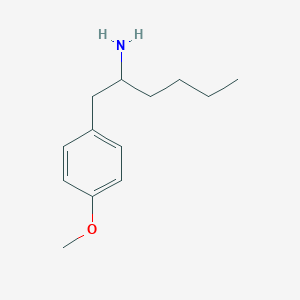
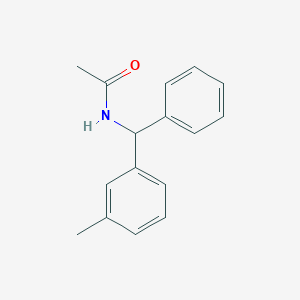
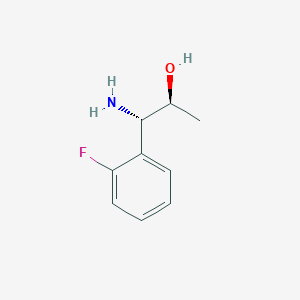
![Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13039247.png)

